3-Chloroiminodibenzyl

概要

説明

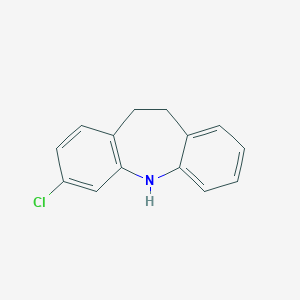

3-Chloroiminodibenzyl is an organic compound with the molecular formula C14H12ClN. It is a derivative of iminodibenzyl, characterized by the presence of a chlorine atom at the third position of the dibenzazepine ring system. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions: 3-Chloroiminodibenzyl can be synthesized through several methods. One common approach involves the N-arylation of iminodibenzyl derivatives using unactivated aryl halides under mild conditions. This process can be catalyzed by copper or nickel-based catalytic systems . Another method involves the cyclization of amines and anilines, although this approach may require harsh reaction conditions and has limitations in terms of substrate availability .

Industrial Production Methods: Industrial production of this compound typically involves the use of aryl halides as arylating agents due to their wide availability and low cost. The process is often catalyzed by palladium or copper catalysts, providing a practical and efficient route to the desired product .

化学反応の分析

Types of Reactions: 3-Chloroiminodibenzyl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into its reduced forms, such as amines.

Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

科学的研究の応用

3-Chloroiminodibenzyl is a versatile compound with applications in various scientific fields:

作用機序

The mechanism of action of 3-Chloroiminodibenzyl involves its interaction with various molecular targets and pathways. As a metabolite of desipramine and clomipramine, it may influence neurotransmitter levels in the brain by inhibiting the reuptake of norepinephrine and serotonin . This action can lead to increased levels of these neurotransmitters, contributing to its antidepressant effects.

類似化合物との比較

Desipramine: A tricyclic antidepressant with a similar dibenzazepine structure.

Clomipramine: Another tricyclic antidepressant, closely related to 3-Chloroiminodibenzyl.

Iminodibenzyl: The parent compound from which this compound is derived.

Uniqueness: this compound is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This structural modification can enhance its pharmacological properties compared to its parent compound, iminodibenzyl .

生物活性

3-Chloroiminodibenzyl, a compound with the chemical formula C₁₄H₁₂ClN, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antibacterial, antifungal, and potential therapeutic effects. The information presented here is drawn from a variety of scientific studies and publications.

This compound is characterized by the presence of a chloro group and an imino linkage, which contribute to its biological activity. It is classified under imines and has been studied for its potential applications in medicinal chemistry.

Structural Formula

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of this compound and related compounds. For instance, a study on Schiff bases derived from 4-chlorophenyl compounds indicated that this compound exhibited moderate antibacterial activity against various strains of bacteria, including E. coli and B. subtilis. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 μg/mL for some derivatives .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32-64 | E. coli, B. subtilis |

| N-[3-chloro-2-oxo-4-(4-substituted phenyl)-azetidin-1-yl] | 16-64 | B. subtilis, E. coli |

| Standard (Amoxicillin) | <16 | E. coli, B. subtilis |

Antifungal Activity

The antifungal activity of this compound has also been assessed, although results indicate relatively weak efficacy against common fungal pathogens such as Candida albicans and Aspergillus niger. The MIC values for these fungi typically exceed 128 μg/mL, suggesting that while some derivatives may possess antifungal properties, they are not particularly potent .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt cellular processes through interaction with specific molecular targets within microbial cells.

Toxicity Profile

While exploring the biological activities of this compound, it is essential to consider its toxicity. Reports indicate that it may cause respiratory tract irritation and skin sensitization upon exposure . Therefore, safety assessments are crucial when considering this compound for therapeutic applications.

Study on Antimicrobial Efficacy

A recent study synthesized various Schiff bases including those derived from this compound and evaluated their antimicrobial efficacy using standard agar diffusion methods. The results demonstrated that certain modifications to the benzyl moiety enhanced antibacterial activity significantly compared to the parent compound .

Research on Structure-Activity Relationship (SAR)

Research has focused on understanding the structure-activity relationship (SAR) of imine derivatives like this compound. Modifications in the chemical structure have been shown to impact both antibacterial and antifungal activities, guiding future synthetic efforts toward more potent derivatives .

特性

IUPAC Name |

2-chloro-6,11-dihydro-5H-benzo[b][1]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)16-14(11)9-12/h1-4,7-9,16H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUXTOYYIDFXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC3=C1C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186595 | |

| Record name | 3-Chloroiminodibenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195334 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

32943-25-2 | |

| Record name | 3-Chloroiminodibenzyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32943-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloroiminodibenzyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032943252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloroiminodibenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROIMINODIBENZYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0514QW7D2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 3-Chloroiminodibenzyl in analytical chemistry?

A: this compound (Cl-IDB) serves as a sensitive and selective spectrophotometric reagent for determining trace amounts of various metal ions. Specifically, it has been successfully employed in the determination of mercury(II), nickel(II), copper(II), cobalt(II) [], and cerium(IV) [] in various matrices like industrial effluents, soil samples, and industrial sludge. Cl-IDB achieves this by participating in oxidative electrophilic coupling reactions with metal ions in the presence of reagents like 3-methyl-2-benzothiazoline hydrazone hydrochloride hydrate (MBTH) or 4-aminoantipyrine (AAP) [, ]. This reaction results in the formation of colored complexes detectable through spectrophotometry.

Q2: How does the structure of this compound relate to its reactivity in analytical applications?

A: While the provided research doesn't delve deeply into the specific structure-activity relationship of this compound, it highlights its role as an electrophilic coupling reagent [, ]. This suggests that the electron-withdrawing chlorine atom at the 3-position of the iminodibenzyl structure likely enhances its electrophilicity. This enhanced electrophilicity allows it to react readily with electron-rich species like the reduced forms of MBTH or AAP after they have interacted with metal ions, leading to the formation of colored complexes detectable by spectrophotometry.

Q3: Can you describe a specific example of how this compound is used in pharmaceutical analysis?

A: Research indicates that this compound can be used to determine the concentration of pharmaceuticals containing aromatic primary amino groups []. For instance, it has been successfully employed in analyzing cisapride, metoclopramide hydrochloride, sulphadoxine, and sulphamethoxazole []. The method involves diazotizing these drugs and reacting them with Cl-IDB in a hydrochloric acid medium. This reaction yields colored products measurable with spectrophotometry, allowing for accurate quantification of these pharmaceuticals in various formulations.

Q4: Beyond its analytical applications, is this compound relevant to pharmaceutical synthesis?

A: Yes, this compound serves as a crucial starting material in the synthesis of clomipramine hydrochloride, a medication used to treat obsessive-compulsive disorder []. Additionally, researchers have synthesized potential metabolites of clomipramine, specifically 3‐chloro‐2‐hydroxyimipramine and 3‐chloro‐8‐hydroxyimipramine, using this compound as a precursor []. These synthetic pathways highlight the importance of this compound in medicinal chemistry research.

Q5: What analytical techniques are commonly employed to characterize and quantify this compound?

A: While the provided research focuses primarily on spectrophotometry for analyzing the colored complexes formed during metal ion detection [, ] and pharmaceutical analysis [], other analytical techniques could be relevant. These could include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。